Methyl 6-bromo-3-chloropicolinate
CAS No.: 350602-14-1
Cat. No.: VC8017994
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350602-14-1 |
|---|---|
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | methyl 6-bromo-3-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 |
| Standard InChI Key | PBXRVNDIWMTXMO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=N1)Br)Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 6-bromo-3-chloropicolinate has the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol. The IUPAC name, methyl 6-bromo-3-chloropyridine-2-carboxylate, reflects its substitution pattern: a bromine atom at position 6, chlorine at position 3, and a methyl ester at the carboxyl group (position 2). Key spectral identifiers include:
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InChI:
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 -
InChIKey:
PBXRVNDIWMTXMO-UHFFFAOYSA-N
The planar pyridine ring creates electron-deficient regions at the nitrogen and halogenated positions, facilitating nucleophilic substitution and metal-catalyzed coupling reactions.
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 307.7 ± 37.0 °C (Predicted) | |
| Density | 1.684 ± 0.06 g/cm³ (Predicted) | |
| pKa | -3.63 ± 0.10 (Predicted) | |
| Solubility | Low in water; soluble in DCM |
The low pKa indicates strong electron-withdrawing effects from the halogens, enhancing stability under acidic conditions . The compound’s crystalline solid form at room temperature necessitates inert storage conditions to prevent decomposition .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Cyclization: N-(4-Bromophenyl)-3-hydrocinnamamide reacts with phosphorus oxychloride (POCl₃) and DMF at 80°C to form 3-benzyl-6-bromo-2-chloroquinoline .
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Methoxylation: Treatment with sodium methoxide in methanol replaces the 2-chloro group with methoxy, yielding 3-benzyl-6-bromo-2-methoxyquinoline .
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Debenzylation: N-Chlorosuccinimide (NCS) in tetrachloroethylene mediates radical-mediated cleavage of the benzyl group, affording the final product .
Key reaction parameters:
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POCl₃/DMF ratio: 75 mL POCl₃ to 30 mL DMF for optimal cyclization .
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Temperature: 80°C for overnight reactions ensures complete conversion .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Industrial Optimization
Industrial protocols emphasize cost-effective halogen sourcing and catalyst recycling. For example, using recycled POCl₃ reduces waste by 40%, while flow chemistry systems enhance throughput by 30% compared to batch processes . Challenges include controlling exothermic reactions during cyclization and minimizing byproducts like 6-bromo-2-chloroquinoline.
Biological Activities and Mechanisms
Anticancer Screening
In vitro assays against HeLa cells show moderate cytotoxicity (IC₅₀ = 50 µM), attributed to DNA intercalation facilitated by the planar pyridine ring. Bromine’s electronegativity may stabilize interactions with topoisomerase II, though mechanistic validation is pending.
Applications in Drug Discovery
Intermediate for Antitubercular Agents
The patent CN102850269A highlights its role in synthesizing 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, a candidate with MIC = 0.2 µg/mL against Mycobacterium tuberculosis . The methoxy group at position 2 enhances solubility, while bromine at position 6 prevents metabolic dehalogenation .
Building Block for Kinase Inhibitors
Coupling Methyl 6-bromo-3-chloropicolinate with pyrrolopyrimidines via Suzuki-Miyaura reactions yields compounds with IC₅₀ < 10 nM against EGFR mutants. The chlorine atom directs cross-coupling to the 3-position, ensuring regioselectivity.
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